4-Fluoro-3-methylsulfanylphenol

Lipophilicity Partition Coefficient Physicochemical Property

4-Fluoro-3-methylsulfanylphenol (CAS 836678-97-8), also designated as 4-fluoro-3-(methylthio)phenol, is a fluorinated thioether phenol with the molecular formula C7H7FOS and a molecular weight of 158.19 g/mol. The compound features a para-fluorine atom, a meta-methylsulfanyl group, and a phenolic hydroxyl moiety, yielding a distinctive substitution pattern that imparts specific physicochemical properties.

Molecular Formula C7H7FOS
Molecular Weight 158.2 g/mol
CAS No. 836678-97-8
Cat. No. B3287065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-methylsulfanylphenol
CAS836678-97-8
Molecular FormulaC7H7FOS
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCSC1=C(C=CC(=C1)O)F
InChIInChI=1S/C7H7FOS/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,1H3
InChIKeyCBMDRBMEMAJZNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-methylsulfanylphenol (CAS 836678-97-8): Technical Grade Specifications, Physicochemical Profile, and Procurement Considerations


4-Fluoro-3-methylsulfanylphenol (CAS 836678-97-8), also designated as 4-fluoro-3-(methylthio)phenol, is a fluorinated thioether phenol with the molecular formula C7H7FOS and a molecular weight of 158.19 g/mol . The compound features a para-fluorine atom, a meta-methylsulfanyl group, and a phenolic hydroxyl moiety, yielding a distinctive substitution pattern that imparts specific physicochemical properties . Commercially, it is available as a liquid with purities ranging from 95% to 98% from multiple suppliers .

Why Generic Substitution of 4-Fluoro-3-methylsulfanylphenol Is Not Viable: Key Differentiators Relative to In-Class Analogues


Despite sharing the same molecular formula (C7H7FOS) and nominal molecular weight with several isomeric fluorinated methylthio phenols [1], 4-fluoro-3-methylsulfanylphenol cannot be simply interchanged with analogues such as 4-fluorophenol (lacking the methylthio moiety), 3-methylthiophenol (lacking the fluorine and hydroxyl groups), or regioisomers like 2-fluoro-3-methylsulfanylphenol and 3-fluoro-4-methylsulfanylphenol. Critical differences in physicochemical properties—including lipophilicity (LogP), physical state at ambient temperature, and regiochemical reactivity—directly impact formulation development, chromatographic behavior, and synthetic utility. Moreover, the specific 4-fluoro-3-methylsulfanyl substitution pattern has been validated as a privileged scaffold in the synthesis of bioactive dihydrooxazole derivatives with quantifiable antibacterial and antioxidant activities [2]. The following quantitative evidence demonstrates precisely why this specific regioisomer is the preferred procurement choice for applications requiring predictable physical behavior and documented biological follow-up.

4-Fluoro-3-methylsulfanylphenol: Quantitative Differentiation Against Key Analogues


Lipophilicity (LogP) Modulation Relative to 4-Fluorophenol and 3-Methylthiophenol

The introduction of a methylsulfanyl group at the meta position significantly elevates lipophilicity compared to 4-fluorophenol (which lacks the thioether moiety), while the phenolic hydroxyl maintains a lower LogP than the thiol-only analogue 3-methylthiophenol. This intermediate lipophilicity can be advantageous for balancing membrane permeability and aqueous solubility in early-stage drug discovery .

Lipophilicity Partition Coefficient Physicochemical Property

Physical State Differentiation: Liquid Handling Advantage Over Solid 4-Fluorophenol

4-Fluoro-3-methylsulfanylphenol is a liquid at standard shipping and storage conditions, whereas 4-fluorophenol is a crystalline solid with a melting point of 43–46 °C . This difference in physical state simplifies liquid handling, dispensing, and dissolution for high-throughput experimentation and parallel synthesis workflows, eliminating the need for melting or additional solvent pre-treatment steps.

Physical Form Handling Liquid Reagent

Regioisomeric Comparison: LogP Parity but Distinct Reactivity and Biological Outcomes

4-Fluoro-3-methylsulfanylphenol and its regioisomer 3-fluoro-4-methylsulfanylphenol exhibit identical calculated LogP values (2.2532) [1], yet their substitution patterns differ fundamentally. The target compound (4-F, 3-SMe) positions the electron-withdrawing fluorine para to the hydroxyl, while the methylsulfanyl group occupies the meta position. This specific arrangement influences regioselectivity in electrophilic aromatic substitution and hydrogen-bonding interactions. Notably, only the 4-fluoro-3-methylsulfanylphenyl scaffold has been explicitly utilized in the synthesis of bioactive dihydrooxazoles with documented antibacterial and antioxidant activity [2], underscoring that even regioisomers with identical lipophilicity cannot be assumed to be functionally interchangeable.

Regioisomer Structure-Activity Relationship SAR

Derivatization Potential: Quantified Antibacterial and Antioxidant Activity of Dihydrooxazole Derivatives

A novel series of 2-[(2-R-4-fluoro-3-(methylsulfanyl)phenyl]-4,5-dihydro-1,3-oxazoles, derived from 4-fluoro-3-methylsulfanylphenol, were synthesized and evaluated for antibacterial and antioxidant activities [1]. Key derivatives exhibited excellent antibacterial properties against S. aureus, P. aeruginosa, and E. coli. Notably, compounds with R = 4-methoxyphenyl and isopropyl displayed DPPH radical scavenging IC50 values of 24.39 and 25.29 µg/mL, respectively, while the vinyl and isopropyl analogs demonstrated H2O2 scavenging IC50 values of 20.24 and 18.76 µg/mL. Molecular docking revealed binding energies up to ΔG = -5.67 kcal/mol with E. coli DNA gyrase. These data demonstrate that the 4-fluoro-3-methylsulfanylphenyl core is a productive scaffold for generating biologically active molecules, a property not yet established for alternative regioisomers.

Antibacterial Antioxidant Medicinal Chemistry Dihydrooxazole

Recommended Application Scenarios for 4-Fluoro-3-methylsulfanylphenol Based on Quantitative Differentiation Evidence


High-Throughput and Automated Synthesis Campaigns Requiring Liquid Reagents

4-Fluoro-3-methylsulfanylphenol's liquid physical state at ambient temperature eliminates the need for melting or pre-dissolution steps required for solid analogues like 4-fluorophenol . This property directly supports accurate liquid handling and dispensing in automated parallel synthesis platforms and high-throughput experimentation workflows, reducing operational variability and improving efficiency.

Medicinal Chemistry Programs Developing Antibacterial or Antioxidant Agents

The compound serves as a validated building block for the synthesis of 4,5-dihydro-1,3-oxazole derivatives with documented antibacterial activity against S. aureus, P. aeruginosa, and E. coli, and antioxidant activity with IC50 values as low as 18.76 µg/mL (H2O2 assay) [1]. Researchers seeking to build upon this established SAR should procure this exact regioisomer to maintain synthetic fidelity and enable direct comparison to published data.

Formulation and Physicochemical Profiling Studies Requiring Defined Lipophilicity

With a calculated LogP of 2.2532, 4-fluoro-3-methylsulfanylphenol occupies an intermediate lipophilicity range between 4-fluorophenol (LogP 1.77) and 3-methylthiophenol (LogP ≈2.98) . This value provides a quantitative basis for selecting the compound in solubility, permeability, and logD profiling experiments, particularly when a defined logP window is essential for correlating physicochemical properties with biological outcomes.

Structure-Activity Relationship (SAR) Studies on Fluorinated Thioether Phenols

The specific 4-fluoro-3-methylsulfanyl substitution pattern has been explicitly utilized in published SAR studies [1], while regioisomers such as 3-fluoro-4-methylsulfanylphenol lack comparable biological validation. Researchers investigating the impact of fluorine and thioether positioning on bioactivity should prioritize the 4-F,3-SMe isomer to ensure that observed effects can be attributed to the intended substitution pattern, thereby enabling rigorous SAR analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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